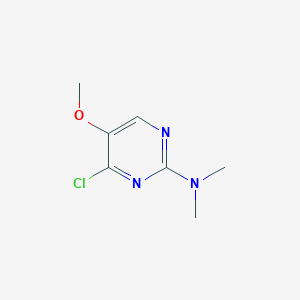![molecular formula C18H19N3O2 B2719947 3-[3-(2-oxoazetidin-1-yl)phenyl]-1-[(1R)-1-phenylethyl]urea CAS No. 2094020-67-2](/img/structure/B2719947.png)
3-[3-(2-oxoazetidin-1-yl)phenyl]-1-[(1R)-1-phenylethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(2-oxoazetidin-1-yl)phenyl]-1-[(1R)-1-phenylethyl]urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-[3-(2-oxoazetidin-1-yl)phenyl]-1-[(1R)-1-phenylethyl]urea is not yet fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways involved in disease pathogenesis. The compound has been shown to inhibit the activity of specific enzymes and transcription factors, which are implicated in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
3-[3-(2-oxoazetidin-1-yl)phenyl]-1-[(1R)-1-phenylethyl]urea has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit cancer cell proliferation, induce apoptosis, and reduce inflammation. The compound has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-[3-(2-oxoazetidin-1-yl)phenyl]-1-[(1R)-1-phenylethyl]urea is its potential therapeutic applications in various diseases. The compound has shown promising results in preclinical studies and has the potential to be developed into a new class of drugs. However, one of the limitations of the compound is its low solubility, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research of 3-[3-(2-oxoazetidin-1-yl)phenyl]-1-[(1R)-1-phenylethyl]urea. Some of the potential areas of research include:
1. Further elucidation of the mechanism of action of the compound to better understand its therapeutic effects.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Evaluation of the compound's efficacy and safety in clinical trials for various diseases.
4. Investigation of the compound's potential use in combination therapy with other drugs.
5. Exploration of the compound's potential use in drug delivery systems to improve its bioavailability and efficacy.
Conclusion:
In conclusion, 3-[3-(2-oxoazetidin-1-yl)phenyl]-1-[(1R)-1-phenylethyl]urea is a chemical compound that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. The compound's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of this compound and to develop it into a new class of drugs.
Synthesis Methods
The synthesis of 3-[3-(2-oxoazetidin-1-yl)phenyl]-1-[(1R)-1-phenylethyl]urea involves the reaction of 3-(2-oxoazetidin-1-yl)aniline and (1R)-1-phenylethyl isocyanate in the presence of a suitable solvent and a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high yield and purity.
Scientific Research Applications
3-[3-(2-oxoazetidin-1-yl)phenyl]-1-[(1R)-1-phenylethyl]urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. The compound has shown promising results in preclinical studies and has the potential to be developed into a new class of drugs.
properties
IUPAC Name |
1-[3-(2-oxoazetidin-1-yl)phenyl]-3-[(1R)-1-phenylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-13(14-6-3-2-4-7-14)19-18(23)20-15-8-5-9-16(12-15)21-11-10-17(21)22/h2-9,12-13H,10-11H2,1H3,(H2,19,20,23)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGDVANCDOVIEZ-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC2=CC(=CC=C2)N3CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)NC2=CC(=CC=C2)N3CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-oxoazetidin-1-yl)phenyl]-1-[(1R)-1-phenylethyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3,3-Dimethylbutyl(methyl)amino]propanoic acid;hydrochloride](/img/structure/B2719864.png)

![N-(3-ethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2719868.png)






![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2719879.png)
![5,6-dichloro-N-[2-(2,2,2-trifluoroethylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2719882.png)
![2-Amino-4-(2-bromophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2719884.png)

![3-(3-bromophenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2719887.png)